3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one
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Overview
Description
3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, typically a carbon atom
Preparation Methods
The synthesis of 3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the dimethyl groups and other functional groups. Common reagents used in these reactions include cyclohexanone, cyclopentanone, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the compound, leading to the formation of derivatives with different functional groups.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as photochromic and thermochromic materials
Mechanism of Action
The mechanism of action of 3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one can be compared with other spiro compounds, such as:
Spiro[2.2]pentane: A simpler spiro compound with a smaller ring structure.
Spiro[indoline-3,4’-piperidine]: A more complex spiro compound with additional functional groups.
Indane-1,3-dione: A versatile building block used in various applications, similar to the compound
Properties
Molecular Formula |
C22H24O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,6,8,11(15)-pentaene-5,1'-cyclohexane]-16-one |
InChI |
InChI=1S/C22H24O3/c1-13-5-4-9-22(12-13)10-8-15-11-18-16-6-3-7-17(16)21(23)24-20(18)14(2)19(15)25-22/h8,10-11,13H,3-7,9,12H2,1-2H3 |
InChI Key |
YBQWDODECSFRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C=CC3=CC4=C(C(=C3O2)C)OC(=O)C5=C4CCC5 |
Origin of Product |
United States |
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